molecular formula C8H15N3O2S B1480481 2-(Azetidin-3-yl)-5-cyclopropyl-1,2,5-thiadiazolidine 1,1-dioxide CAS No. 2097952-86-6

2-(Azetidin-3-yl)-5-cyclopropyl-1,2,5-thiadiazolidine 1,1-dioxide

Cat. No.: B1480481
CAS No.: 2097952-86-6
M. Wt: 217.29 g/mol
InChI Key: QVWIVCCFPSQMHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(Azetidin-3-yl)-5-cyclopropyl-1,2,5-thiadiazolidine 1,1-dioxide” is a chemical compound . Unfortunately, there is not much information available about this specific compound.


Molecular Structure Analysis

The molecular structure of a compound can be represented by its SMILES string or InChI key. For a similar compound, “4-Azetidin-3-yl-thiomorpholine-1,1-dioxide dihydrochloride”, the SMILES string is “Cl.Cl.O=S1(=O)CCN(CC1)C2CNC2” and the InChI key is "AXHOLMAQHXNIGR-UHFFFAOYSA-N" .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be represented by its empirical formula, molecular weight, and form. For a similar compound, “4-Azetidin-3-yl-thiomorpholine-1,1-dioxide dihydrochloride”, the empirical formula is “C7H14N2O2S · 2HCl”, the molecular weight is “263.19”, and the form is "solid" .

Scientific Research Applications

Antibacterial and Antimicrobial Applications

  • Synthesis and Evaluation as Antibacterial Agents : A series of novel azetidin-2-ones and thiazolidin-4-ones derived from 2-amino-5-cyclopropyl-1,3,4-thiadiazole showed significant antibacterial activities against common pathogens like Staphylococcus aureus and Escherichia coli. The β-lactam derivative displayed potent activity, suggesting the potential of these compounds as drug-like molecules for antibacterial use (Patel et al., 2014).

  • Antimicrobial and Antifungal Agents : Research on aziridine moiety derivatives, including 3-benzyl-2-thia-1,3-diazabicyclo[3.1.0]hexane 2,2-dioxide, demonstrated their application in generating vicinal diamines, which serve as intermediates for other bicyclic compounds with significant antimicrobial and antifungal properties (Aouf et al., 2008).

Anticancer Applications

  • Synthesis of Bioactive Compounds for Antitumor Use : Intramolecular azide to alkene cycloadditions involving proline- and azetidinone-substituted alkenes led to the production of imine-, triazoline-, or aziridine-containing pyrrolo[1,4]benzodiazepines and azetidino[1,4]benzodiazepines, a potent class of antitumor antibiotics. This highlights the role of such compounds in the development of new anticancer drugs (Hemming et al., 2014).

Pharmacological Potential

  • Evaluation for Pharmacological Properties : A variety of compounds featuring the azetidin-2-one and thiazolidin-4-one scaffolds linked to indole nuclei were synthesized and tested for their antioxidant, antimicrobial, antimycobacterial, and cytotoxic activities. Some compounds displayed remarkable activities, indicating their broad pharmacological potential (Saundane & Walmik, 2013).

Safety and Hazards

For a similar compound, “4-Azetidin-3-yl-thiomorpholine-1,1-dioxide dihydrochloride”, the safety information includes a GHS07 pictogram, a warning signal word, and a hazard statement “H302”. It is classified as “Acute Tox. 4 Oral” according to the hazard classifications .

Properties

IUPAC Name

2-(azetidin-3-yl)-5-cyclopropyl-1,2,5-thiadiazolidine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O2S/c12-14(13)10(7-1-2-7)3-4-11(14)8-5-9-6-8/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWIVCCFPSQMHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCN(S2(=O)=O)C3CNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Azetidin-3-yl)-5-cyclopropyl-1,2,5-thiadiazolidine 1,1-dioxide
Reactant of Route 2
2-(Azetidin-3-yl)-5-cyclopropyl-1,2,5-thiadiazolidine 1,1-dioxide
Reactant of Route 3
2-(Azetidin-3-yl)-5-cyclopropyl-1,2,5-thiadiazolidine 1,1-dioxide
Reactant of Route 4
2-(Azetidin-3-yl)-5-cyclopropyl-1,2,5-thiadiazolidine 1,1-dioxide
Reactant of Route 5
2-(Azetidin-3-yl)-5-cyclopropyl-1,2,5-thiadiazolidine 1,1-dioxide
Reactant of Route 6
2-(Azetidin-3-yl)-5-cyclopropyl-1,2,5-thiadiazolidine 1,1-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.